Molecular Weight Advantage: 9-(Azetidin-3-yl)-9H-purin-6-amine is 6.9% Smaller than the Pyrrolidine Analog
The molecular weight of 9-(Azetidin-3-yl)-9H-purin-6-amine (free base) is 190.21 g/mol . In comparison, the closest saturated heterocyclic analog, 9-(pyrrolidin-3-yl)-9H-purin-6-amine, has a molecular weight of 204.23 g/mol . The 14 g/mol reduction represents a 6.9% decrease in molecular weight, which is highly relevant for optimizing ligand efficiency metrics in early-stage drug discovery programs where maintaining low molecular weight is critical for favorable ADME properties [1].
| Evidence Dimension | Molecular Weight (Free Base) |
|---|---|
| Target Compound Data | 190.21 g/mol |
| Comparator Or Baseline | 9-(Pyrrolidin-3-yl)-9H-purin-6-amine: 204.23 g/mol |
| Quantified Difference | -14.02 g/mol (-6.9%) |
| Conditions | Calculated from molecular formula (C8H10N6 vs. C9H12N6) |
Why This Matters
Lower molecular weight translates to higher ligand efficiency and better compliance with Lipinski's Rule of Five, a key procurement consideration for fragment-based and lead-generation campaigns.
- [1] Lipinski, C. A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov. Today Technol. 2004, 1(4), 337-341. View Source
